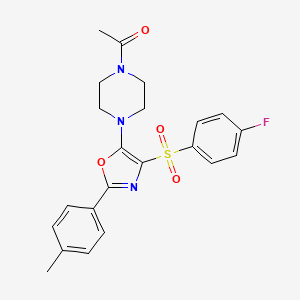

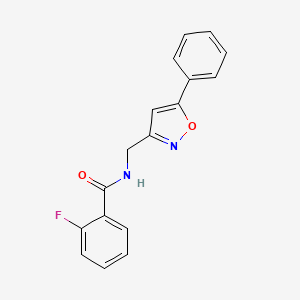

![molecular formula C23H18BrN5 B2715042 3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-04-1](/img/structure/B2715042.png)

3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of organic compounds known as triazoloquinazolines . These are aromatic heterocyclic compounds containing a quinazoline moiety where the two nitrogen atoms are part of a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a fused ring system incorporating a triazole ring and a quinazoline ring . The π-π interactions between the heterocyclic part and π-donating substituents could play a role in its properties .

Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the formation of multiple bonds in a cascade process . This could include the formation of two C–C and two C–N bonds .

Scientific Research Applications

Antihistaminic Agents and Sedation Studies A series of novel triazoloquinazolinone derivatives have been synthesized, showing significant in vivo H(1)-antihistaminic activity on conscious guinea pigs. These compounds protect animals from histamine-induced bronchospasm. Notably, a specific derivative was identified as the most active compound, exhibiting comparable potency to chlorpheniramine maleate but with notably less sedation, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Shankar, & Murugesan, 2008); (Alagarsamy, Kavitha, & Murugan, 2007).

Antimicrobial and Nematicidal Properties Research into triazoloquinazolinylthiazolidinones has revealed a new class of antimicrobial and nematicidal agents. These compounds show significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives exhibited potent antimicrobial and nematicidal properties comparable to standard treatments, highlighting their potential as new therapeutic agents (Reddy, Kumar, & Sunitha, 2016).

Adenosine Receptor Antagonism Derivatives of triazoloquinazoline have been identified as potent adenosine receptor (AR) antagonists, showing selective affinity for the A3AR subtype. This discovery includes multitarget antagonists that offer a new approach to designing AR antagonists, potentially leading to new therapeutic agents for diseases where adenosine plays a key role (Kim, Ji, & Jacobson, 1996).

Synthetic Methodologies and Chemical Properties Innovative synthetic methodologies have been developed for constructing triazoloquinazolines, showcasing the versatility of these compounds in chemical synthesis. These methods involve multicomponent domino protocols that enable the efficient synthesis of complex fused N-heterocycles, demonstrating the compounds' utility in advancing synthetic chemistry (Jia, Xu, & Zhou, 2015).

Photophysical Properties Studies on substituted triazoloquinazolines have revealed their potential as fluorescent probes due to their unique photophysical properties. These compounds exhibit broad-wavelength emission and high fluorescent quantum yields, making them candidates for applications in material science and as fluorescent markers in biological systems (Kopotilova, Moshkina, & Nosova, 2023).

Future Directions

properties

IUPAC Name |

3-(3-bromophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOHXIXGKXMQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

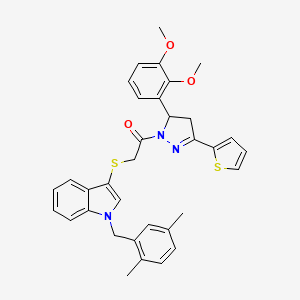

![5-ethyl-7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2714961.png)

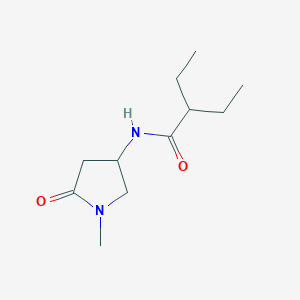

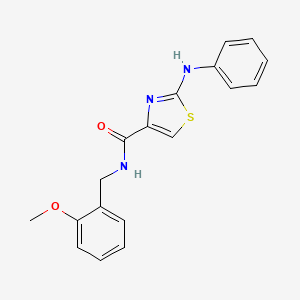

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)

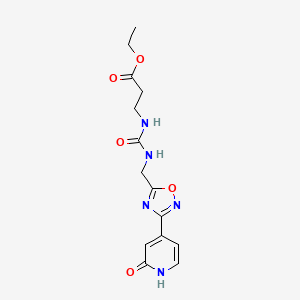

![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)

![4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714972.png)

![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2714974.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)

![1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate](/img/structure/B2714980.png)